molecular formula C13H23NO6 B558556 (R)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid CAS No. 77004-75-2

(R)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid

Cat. No. B558556
CAS RN: 77004-75-2
M. Wt: 289.32 g/mol
InChI Key: RAUQRYTYJIYLTF-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “®-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid” is an amino acid derivative. The “tert-butoxycarbonyl” (Boc) group is a common protecting group used in peptide synthesis . The Boc group is used to protect the amino group during peptide synthesis to prevent unwanted side reactions .


Chemical Reactions Analysis

In the context of peptide synthesis, the Boc group can be removed using strong acids, such as trifluoroacetic acid . This deprotection step allows the amino group to participate in peptide bond formation.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carboxylic acid group could form hydrogen bonds, influencing the compound’s solubility and reactivity .

Scientific Research Applications

Asymmetric Synthesis

This compound has been used in the asymmetric synthesis of unsaturated β-amino acid derivatives. The process involves highly stereoselective conjugate additions and subsequent modifications to produce compounds with intact unsaturation, which are crucial for further chemical transformations and applications in the synthesis of biologically active molecules (Davies, Fenwick, & Ichihara, 1997).

Enzyme Inhibition Studies

Compounds derived from or related to "(R)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid" have been investigated for their potential as enzyme inhibitors. For example, certain derivatives have been shown to inhibit the enzyme renin, which is significant in the study of hypertension and cardiovascular diseases (Thaisrivongs et al., 1987).

Collagen Cross-Linking

An efficient synthesis route has been developed for a key intermediate used in the preparation of collagen cross-links, which are essential for studying the structure and function of collagen in biological systems (Adamczyk, Johnson, & Reddy, 1999).

Catalysis

The compound has been used in catalysis, demonstrating its utility in the N-tert-butoxycarbonylation of amines. This process is significant for the synthesis of N-Boc-protected amino acids, which are crucial in peptide synthesis and other areas of organic chemistry (Heydari et al., 2007).

Pharmaceutical Intermediates

The compound serves as an important chiral intermediate in the synthesis of pharmaceuticals, such as sitagliptin, a medication used in the treatment of diabetes (Zhang Xingxian, 2012).

Future Directions

The use of Boc-protected amino acids in peptide synthesis is a well-established field. Future research may focus on developing more efficient synthesis methods, exploring new applications, or studying the properties of the resulting peptides .

properties

IUPAC Name

(3R)-4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO6/c1-12(2,3)19-10(17)8(7-9(15)16)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUQRYTYJIYLTF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427147
Record name Boc-d-asp-otbu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid

CAS RN

77004-75-2
Record name Boc-d-asp-otbu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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